molecular formula C8H10Br2O3 B12638540 Methyl 2,2-dibromo-3-oxohept-6-enoate CAS No. 921226-72-4

Methyl 2,2-dibromo-3-oxohept-6-enoate

Cat. No.: B12638540
CAS No.: 921226-72-4
M. Wt: 313.97 g/mol
InChI Key: UWFKRMRYUNTCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2-dibromo-3-oxohept-6-enoate is an organic compound with the molecular formula C8H10Br2O3. It is a derivative of heptenoic acid, characterized by the presence of two bromine atoms and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dibromo-3-oxohept-6-enoate typically involves the bromination of methyl 3-oxohept-6-enoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dibromo-3-oxohept-6-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dibromo-3-oxohept-6-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,2-dibromo-3-oxohept-6-enoate involves its interaction with various molecular targets. The bromine atoms and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-dibromo-3-oxohept-6-enoate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

921226-72-4

Molecular Formula

C8H10Br2O3

Molecular Weight

313.97 g/mol

IUPAC Name

methyl 2,2-dibromo-3-oxohept-6-enoate

InChI

InChI=1S/C8H10Br2O3/c1-3-4-5-6(11)8(9,10)7(12)13-2/h3H,1,4-5H2,2H3

InChI Key

UWFKRMRYUNTCJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CCC=C)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.